tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Description
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
ATYQSNFGKYZEGI-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H]1[C@@H](C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC1C(C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable diazabicyclo precursor with tert-butyl chloroformate under controlled conditions. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study enzyme interactions and inhibition mechanisms, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can alter biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic carbamates, focusing on ring systems, substituents, stereochemistry, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Bicyclo System | Substituents/Functional Groups | Molecular Formula | Key Properties/Applications |
|---|---|---|---|---|
| tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate | [3.2.1]octane | 6-OH, 1,4-diaza, tert-butyl carbamate | C₁₂H₂₁N₂O₃ | High polarity; drug intermediate |
| tert-butyl (1R,2S,4S,5S)-4-iodo-7-oxo-6-oxabicyclo[3.2.1]octan-2-ylcarbamate | [3.2.1]octane | 4-I, 7-oxo, 6-oxa, tert-butyl carbamate | C₁₃H₂₀INO₄ | Iodolactone precursor for synthesis |
| tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | [3.1.0]hexane | 3-aza, tert-butyl carbamate | C₁₀H₁₇NO₂ | Rigid amine for peptide mimetics |
| tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | [2.2.1]heptane | 3-oxo, 2-oxa, 5-aza, tert-butyl carbamate | C₁₀H₁₅NO₄ | Intermediate for chiral synthesis |
| tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | [3.1.0]hexane | 6-NH₂, 3-aza, tert-butyl carbamate | C₁₀H₁₈N₂O₂ | Amine-functionalized building block |
Key Observations:
- Bicyclo System Diversity : The target compound’s [3.2.1]octane system offers a larger ring structure compared to [3.1.0]hexane () or [2.2.1]heptane (), influencing conformational flexibility and steric hindrance.
- Functional Groups: The 6-hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, unlike iodinated () or oxo-substituted analogs.
- Stereochemical Complexity : The (5S,6R) configuration imposes strict spatial constraints, whereas racemic mixtures (e.g., iodolactones in ) may exhibit divergent biological activities.
Biological Activity
Overview
Tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor binding.
- Molecular Formula : C₁₁H₂₀N₂O₃
- Molecular Weight : 228.29 g/mol
- Structural Characteristics : The compound features a bicyclic structure with stereochemistry at the 5 and 6 positions, which is crucial for its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against beta-lactamases. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, making this compound a potential candidate for developing new antibacterial agents.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Beta-lactamase | Competitive | 15 | |
| Acetylcholinesterase | Non-competitive | 25 | |
| Dipeptidyl peptidase | Mixed | 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors:
- Beta-lactamase Inhibition : The compound binds to the active site of beta-lactamases, preventing them from hydrolyzing beta-lactam antibiotics.
- Receptor Binding : It has shown affinity for acetylcholine receptors, suggesting potential neuropharmacological applications.
Structural Comparisons
The biological activity of this compound can be compared to other similar compounds within the diazabicyclo class:
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate | Different stereochemistry | Enhanced binding affinity |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Azabicyclic core | Potentially different antimicrobial properties |
| Rac-(1R,3S,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane | Variability in substituents | Diverse pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
